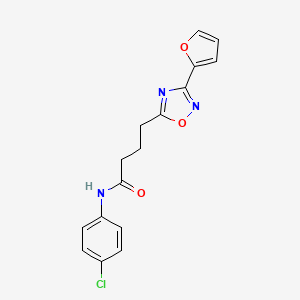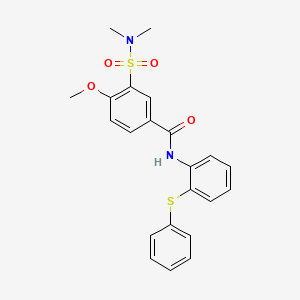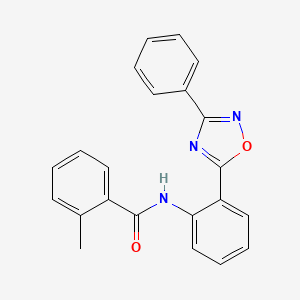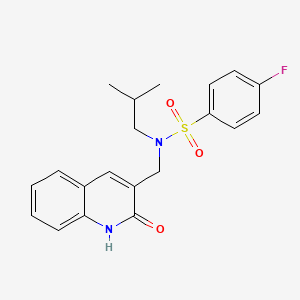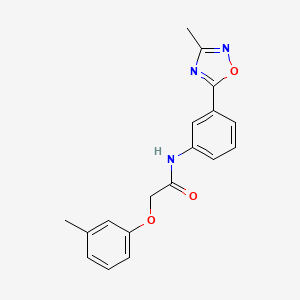
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as MOA-728, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives and has been synthesized through various methods.
Mechanism of Action
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide acts as a positive allosteric modulator of mGluR7, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. When N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide binds to the allosteric site of mGluR7, it enhances the receptor's affinity for glutamate, leading to the activation of the receptor. This activation results in the inhibition of presynaptic glutamate release, which reduces the excitatory synaptic transmission. The reduction of excitatory synaptic transmission is thought to be responsible for the anxiolytic and antidepressant effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide.
Biochemical and Physiological Effects
Studies have shown that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has anxiolytic and antidepressant effects in animal models. It has been reported to reduce anxiety-like behavior in mice subjected to the elevated plus maze test and the light-dark box test. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has also been shown to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. These effects are thought to be mediated by the modulation of mGluR7 activity and the reduction of glutamate release.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in lab experiments is its specificity for mGluR7. This specificity allows researchers to selectively modulate the activity of mGluR7 without affecting other glutamate receptors. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in clinical research.
Future Directions
There are several future directions for the use of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in research. One direction is to investigate its potential therapeutic applications in neurological disorders, such as anxiety, depression, and addiction. Another direction is to explore its effects on synaptic plasticity and learning and memory. Additionally, future studies could focus on improving its solubility and pharmacokinetics to enhance its in vivo efficacy. Overall, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential as a tool compound for investigating the role of mGluR7 in neurological disorders and synaptic plasticity.
Synthesis Methods
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been synthesized through various methods, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylboronic acid, followed by coupling with 2-(m-tolyloxy)acetyl chloride. Another method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylboronic acid, followed by coupling with 2-(m-tolyloxy)acetic acid. Both methods have been reported to yield N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in good to excellent yields.
Scientific Research Applications
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a positive allosteric modulator of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to enhance the activity of mGluR7, leading to the inhibition of glutamate release and the reduction of excitatory synaptic transmission. This mechanism of action suggests that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide may have therapeutic potential in the treatment of various neurological disorders, such as anxiety, depression, and addiction.
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-3-8-16(9-12)23-11-17(22)20-15-7-4-6-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPRSKKONIKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


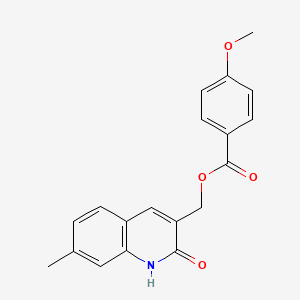
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
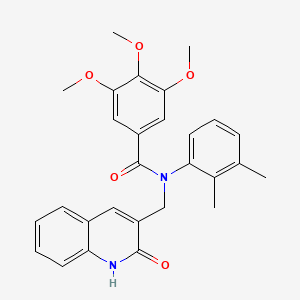

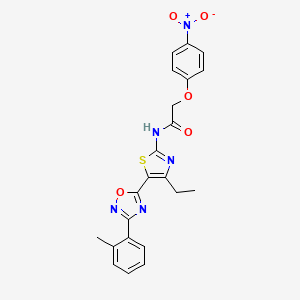
![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)
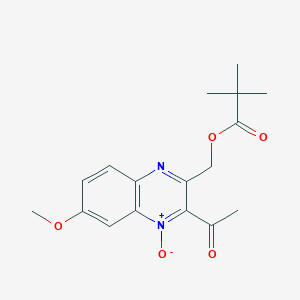
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
